Welcome to the BenchChem Online Store!
molecular formula C12H19N3O2 B1296515 ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate CAS No. 21253-62-3

ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate

Cat. No. B1296515
M. Wt: 237.3 g/mol
InChI Key: NQLJJSMRVILYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354414B2

Procedure details

Ethyl-3-Aminopyrazole-4-carboxylate 9 (Acros, 15.5 g, 100.0 mmol), cyclohexylbromide (Acros, 21.9 g, 130 mmol), anhydrous potassium carbonate (Fisher, 27.6 g, 200 mmol), Adogen 464 (Acros, 2.5 g) and aqueous sodium hydroxide (0.1 mL of a 12.5M solution) were combined in 250 mL of toluene and refluxed under argon overnight. Additional cyclohexylbromide (21.9 g, 130 mmol) and potassium carbonate (27.6 g, 200 mmol) were then added and the reaction mixture was resubjected to the reaction conditions for an additional 24 hours. The reaction was permitted to cool to room temperature and the organics were washed with 100 mL water. The organic layer was separated and dried (magnesium sulfate). Concentration of the organics afforded a solid which was subjected to flash chromatography on silica gel (gradient elution 9:1 to 6:1 to 3:1 hexane:ethyl acetate) to afford two principle products. Compound 11 (923 mg, 4%) elutes first and Compound 10 (1.755 g, 7%) elutes second. A considerable amount of material was present in mixed fractions. Compound 10: MS (ES+ calculated: 237.30; found: 238.10 M+H). HPLC (98% purity, retention time 13.623 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.44 (s, 1H), 6.19 (br s, 2H), 4.43 (q, J=7 Hz, 2H), 4.05 (m, 1H), 1.83-1.22 (m, 10H), 1.23 (t, J=7 Hz, 3H). Compound 11: MS (ES+ calculated: 237.30; found: 238.14 M+H). HPLC (100% purity, retention time 13.408 minutes—Method A); 1H NMR (400 MHz, DMSO-d6) δ 7.87 (s, 1H), 5.29 (br s, 2H), 4.15 (q, J=7 Hz, 2H), 3.89 (m, 1H), 1.97-1.25 (m, 10H), 1.24 (t, J=7 Hz, 3H).
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 g
Type
catalyst
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
21.9 g
Type
reactant
Reaction Step Six
Quantity
27.6 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
21.9 g
Type
reactant
Reaction Step Ten
Quantity
27.6 g
Type
reactant
Reaction Step Ten
[Compound]
Name
Compound 11
Quantity
923 mg
Type
reactant
Reaction Step Eleven
[Compound]
Name
Compound 10
Quantity
1.755 g
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[C:7]([NH2:11])=[N:8][NH:9][CH:10]=1)=[O:5])[CH3:2].[CH:12]1(Br)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[N:9][N:8]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[C:7]=1[NH2:11])=[O:5])[CH3:2] |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NNC1)N
Step Two
Name
Compound 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.5 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
21.9 g
Type
reactant
Smiles
C1(CCCCC1)Br
Step Seven
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
21.9 g
Type
reactant
Smiles
C1(CCCCC1)Br
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Eleven
Name
Compound 11
Quantity
923 mg
Type
reactant
Smiles
Step Twelve
Name
Compound 10
Quantity
1.755 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under argon overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was resubjected to the reaction conditions for an additional 24 hours
Duration
24 h
WASH
Type
WASH
Details
the organics were washed with 100 mL water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
Concentration of the organics afforded a solid which
CUSTOM
Type
CUSTOM
Details
to afford two principle products

Outcomes

Product
Name
Type
Smiles
C(C)OC(=O)C=1C=NN(C1N)C1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.